5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, difluoromethylsulfanyl, and oxazole moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach begins with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl and thiadiazole moieties but lacks the difluoromethylsulfanyl and oxazole groups.
2-phenyl-3-(phenylthio)-1H-pyrrole-1-carboxamide: Contains a pyrrole ring instead of the oxazole ring and has different substituents.
Indole derivatives: Feature an indole ring system and are known for their diverse biological activities.
Uniqueness
5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide is unique due to its combination of chlorophenyl, difluoromethylsulfanyl, and oxazole moieties
Properties
Molecular Formula |
C17H11ClF2N2O2S |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(difluoromethylsulfanyl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H11ClF2N2O2S/c18-11-3-1-10(2-4-11)15-9-14(22-24-15)16(23)21-12-5-7-13(8-6-12)25-17(19)20/h1-9,17H,(H,21,23) |
InChI Key |
ZMZUKGGSYUKXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)SC(F)F)Cl |
Origin of Product |
United States |
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